![molecular formula C16H8F3NO B3335380 3-(3,4,5-Trifluorobenzoyl)quinoline CAS No. 1187168-56-4](/img/structure/B3335380.png)
3-(3,4,5-Trifluorobenzoyl)quinoline
Overview
Description
3-(3,4,5-Trifluorobenzoyl)quinoline is a chemical compound with the molecular formula C16H8F3NO . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A one-pot method for the construction of quinolines involves Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines .Molecular Structure Analysis
The molecular structure of 3-(3,4,5-Trifluorobenzoyl)quinoline consists of a quinoline core with a trifluorobenzoyl group attached . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to undergo various transformations .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
Quinoline, the core structure of 3-(3,4,5-Trifluorobenzoyl)quinoline, is a liquid with a strong odor. It is sparingly miscible with cold water, but completely miscible with hot water. It is readily soluble in many organic solvents at ambient temperature .Scientific Research Applications
Synthesis of Other Compounds
“3-(3,4,5-Trifluorobenzoyl)quinoline” can be used as a reactant in the synthesis of other complex compounds. For instance, it can be used to synthesize "3,4,5-trifluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-pyridin-2-ylbenzamide" .
Development of Metal Complexes and Nanoparticles
Quinolines and fluoroquinolones, including “3-(3,4,5-Trifluorobenzoyl)quinoline”, have been extensively studied for a variety of applications ranging from the development of metal complexes to nanoparticle development .
Hybrid Conjugates with Therapeutic Uses
“3-(3,4,5-Trifluorobenzoyl)quinoline” can be used in the creation of hybrid conjugates with therapeutic uses. These conjugates can have enhanced properties compared to the individual compounds .
Suzuki–Miyaura Coupling
The compound can be used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Fluorinated Quinolines
As a fluorinated quinoline, “3-(3,4,5-Trifluorobenzoyl)quinoline” can be used in the synthesis of a variety of fluorinated quinolines, which have unique properties and a wide range of applications .
Antibacterial Activity
Fluorinated quinolines, including “3-(3,4,5-Trifluorobenzoyl)quinoline”, have shown remarkable antibacterial activity. This makes them potential candidates for the development of new antibacterial drugs .
Mechanism of Action
While the specific mechanism of action for 3-(3,4,5-Trifluorobenzoyl)quinoline is not mentioned in the retrieved papers, quinolone anti-microbial agents, which are structurally similar, exert their antibacterial action via inhibition of homologous type II topoisomerases, DNA gyrase, and DNA topoisomerase IV .
properties
IUPAC Name |
quinolin-3-yl-(3,4,5-trifluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3NO/c17-12-6-10(7-13(18)15(12)19)16(21)11-5-9-3-1-2-4-14(9)20-8-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIZNDPFMHFVIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=C(C(=C3)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258782 | |
Record name | 3-Quinolinyl(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4,5-Trifluorobenzoyl)quinoline | |
CAS RN |
1187168-56-4 | |
Record name | 3-Quinolinyl(3,4,5-trifluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinyl(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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